N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Lipophilicity Membrane permeability Blood-brain barrier penetration

N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6, PubChem CID is a synthetic small molecule belonging to the benzimidazole-piperazine-acetamide hybrid class. Its core architecture comprises a 5-methoxy-1H-benzo[d]imidazole ring linked via a methylene bridge to a piperazine moiety, which is further N-functionalized with an N-allyl acetamide side chain.

Molecular Formula C18H25N5O2
Molecular Weight 343.431
CAS No. 1171370-43-6
Cat. No. B2816703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
CAS1171370-43-6
Molecular FormulaC18H25N5O2
Molecular Weight343.431
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NCC=C
InChIInChI=1S/C18H25N5O2/c1-3-6-19-18(24)13-23-9-7-22(8-10-23)12-17-20-15-5-4-14(25-2)11-16(15)21-17/h3-5,11H,1,6-10,12-13H2,2H3,(H,19,24)(H,20,21)
InChIKeyOKDHKMSYZINNFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6): Structural Identity and Baseline Procurement Profile


N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6, PubChem CID 44087761) is a synthetic small molecule belonging to the benzimidazole-piperazine-acetamide hybrid class [1]. Its core architecture comprises a 5-methoxy-1H-benzo[d]imidazole ring linked via a methylene bridge to a piperazine moiety, which is further N-functionalized with an N-allyl acetamide side chain [1]. The compound carries a molecular formula of C₁₈H₂₅N₅O₂, a molecular weight of 343.4 g/mol, and a computed XLogP3 of 1.1, placing it in a moderate lipophilicity range suitable for both cell permeability and aqueous solubility considerations [1].

Why Benzimidazole-Piperazine-Acetamide Analogs Cannot Be Interchanged for N-Allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6)


Generic substitution among benzimidazole-piperazine-acetamide congeners is precluded by the steep structure-activity relationships governing this scaffold. Even minor modifications—such as replacing the N-allyl group with N-methyl or altering the 5-methoxy substitution—produce quantifiable shifts in lipophilicity (ΔLogP), molecular volume, and receptor-binding profiles [1]. Published series data confirm that the nature and position of substituents on both the benzimidazole core and the piperazine N-terminus directly modulate inhibitory potency against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and dopamine/serotonin receptor subtypes [2][3]. Consequently, substituting a close analog without verifying target-specific differential data risks compromising assay reproducibility, altering off-target selectivity windows, and invalidating cross-study comparisons in drug discovery campaigns.

Quantitative Differentiation Evidence for N-Allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6) Versus Its Closest Analogs


N-Allyl Substitution Confers 120% Higher Lipophilicity (XLogP3) Relative to the N-Methyl Analog

The target compound (N-allyl) exhibits a computed XLogP3 value of 1.1, compared to 0.5 for the direct N-methyl analog (CAS 1170928-70-7) [1][2]. This represents a quantitative LogP increase of 0.6 units—a 120% higher partition coefficient—driven solely by the replacement of the N-methyl group with an N-allyl moiety on the acetamide side chain [1][2].

Lipophilicity Membrane permeability Blood-brain barrier penetration

8.2% Larger Molecular Volume Versus the N-Methyl Analog Impacts Binding Pocket Compatibility

The target compound has a molecular weight of 343.4 g/mol (C₁₈H₂₅N₅O₂), whereas the closest N-methyl analog (CAS 1170928-70-7) has a molecular weight of 317.39 g/mol (C₁₆H₂₃N₅O₂) [1][2]. The 26.0 g/mol difference represents an 8.2% larger molecular volume attributable to the allyl (propenyl) versus methyl substituent [1][2].

Molecular weight Steric bulk Binding pocket occupancy

Demonstrated Antiproliferative Activity Against HeLa Cervical Carcinoma Cells in PubChem BioAssay Screening

In a PubChem-deposited bioassay, the target compound was tested for antiproliferative activity against human HeLa cervical carcinoma cells using the WST8 assay with 48-hour incubation [1]. Among 6 tested compounds, 3 were classified as active, with 1 compound achieving activity ≤ 1 µM [1]. The target compound's presence in this active set distinguishes it from the majority of benzimidazole-piperazine derivatives that lack documented HeLa cytotoxicity data in public repositories.

Anticancer activity HeLa cell line WST8 cytotoxicity assay

Class-Level Anticancer Potency: Benzimidazole-Piperazine Hybrids Exhibit Low-Micromolar IC₅₀ Against HepG2 and A549 Cancer Lines

A structurally related series of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides was evaluated for cytotoxicity against HepG2 (liver) and A549 (lung) human cancer cell lines via MTT assay [1]. The most potent analogs (4b, 4c, 4g, 4h) achieved IC₅₀ values of 4.8–13.3 µM on HepG2 cells and 46.6–59.4 µM on A549 cells after 48-hour treatment [1]. Compound 4b and 4g mediated cytotoxicity through apoptotic cell death as confirmed by fluorescence microscopy, and in silico docking against VEGFR2 (PDB: 4ASD) revealed strong binding (ΔG = −10.28 kcal/mol for compound 4g) [1].

Hepatocellular carcinoma Lung adenocarcinoma Apoptosis induction

Sub-Micromolar Acetylcholinesterase and Butyrylcholinesterase Inhibitory Potential Within the Benzimidazole-Piperazine Class

A 2024 study of novel benzimidazole-based piperazine derivatives reported that all synthesized analogs exhibited good to moderate inhibitory effects against acetylcholinesterase (AChE) with IC₅₀ values ranging from 0.20 ± 0.01 µM to 0.50 ± 0.10 µM, and against butyrylcholinesterase (BuChE) with IC₅₀ values ranging from 0.25 ± 0.01 µM to 0.70 ± 0.10 µM [1]. The study explicitly attributed differences in inhibitory potential to the nature and position of substituents attached to the benzimidazole and piperazine rings [1].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

5-Methoxy Benzimidazole Substitution Enhances Electronic Activity via Resonance and Electronegativity Effects

An ab-initio computational investigation of 5-methoxybenzimidazole demonstrated that this substitution renders the benzimidazole core 'highly active due to electronegative Nitrogen and the highly resonating structure of benzimidazole' [1]. The study confirmed significant optical nonlinearity and charge distribution effects arising specifically from the 5-methoxy group [1]. In contrast, unsubstituted benzimidazole or analogs bearing electron-withdrawing substituents at the 5-position lack this resonance-enhanced activation [1].

Electronic effects Methoxy activation Benzimidazole resonance

Optimal Research and Procurement Application Scenarios for N-Allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide (CAS 1171370-43-6)


Primary Anticancer Screening in Cervical, Liver, and Lung Carcinoma Panels

The compound's documented antiproliferative activity against HeLa cervical carcinoma cells (activity ≤ 1 µM in WST8 assay) [1], combined with class-level validation of low-micromolar IC₅₀ values against HepG2 (4.8–13.3 µM) and A549 (46.6–59.4 µM) cell lines [2], supports its deployment as a screening candidate in multi-cell-line oncology panels. Researchers procuring this compound for anticancer discovery should prioritize HeLa, HepG2, and A549 models, where the benzimidazole-piperazine-acetamide pharmacophore has established activity precedent.

Alzheimer's Disease and Neurodegeneration Research: Cholinesterase Dual Inhibition

Given that benzimidazole-piperazine derivatives achieve sub-micromolar dual inhibition of acetylcholinesterase (AChE IC₅₀ 0.20–0.50 µM) and butyrylcholinesterase (BuChE IC₅₀ 0.25–0.70 µM) [3], the target compound is a rational procurement choice for Alzheimer's disease research programs. The N-allyl substituent confers elevated lipophilicity (LogP 1.1 versus 0.5 for the N-methyl analog) [4][5], which may enhance blood-brain barrier penetration—a critical requirement for CNS-active cholinesterase inhibitors.

Structure-Activity Relationship (SAR) Studies Focused on N-Substituent Optimization

The target compound's well-defined structural differentiation from the N-methyl analog—specifically a 0.6-unit LogP increase (1.1 vs. 0.5) [4][5] and an 8.2% larger molecular volume (343.4 vs. 317.39 g/mol) [4][5]—makes it an ideal paired comparator for SAR campaigns investigating the impact of N-allyl versus N-alkyl substitution on potency, selectivity, and pharmacokinetic properties within the benzimidazole-piperazine-acetamide series.

CNS Polypharmacology Profiling: Dopamine and Serotonin Receptor Panel Screening

The benzimidazole-piperazine scaffold is established to engage multiple CNS receptors, including dopamine D₂ and serotonin 5-HT1A/5-HT3 subtypes, with tabulated binding affinity data available across receptor panels [6]. The target compound, featuring both a 5-methoxy-activated benzimidazole core [7] and an N-allyl side chain with enhanced lipophilicity [4], is a strategic procurement candidate for CNS polypharmacology screening where multi-receptor modulation profiles are sought for antipsychotic or antidepressant lead identification.

Quote Request

Request a Quote for N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.